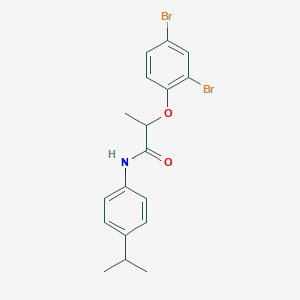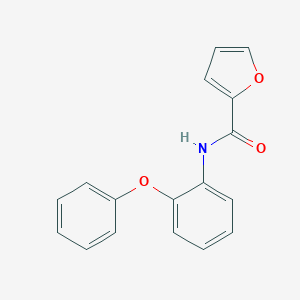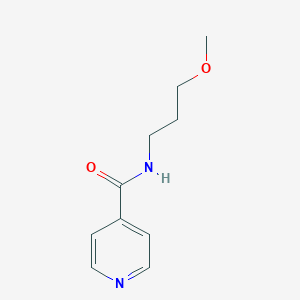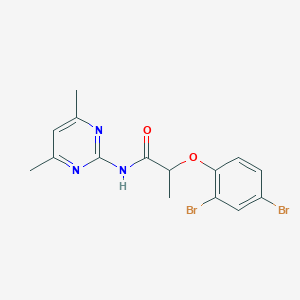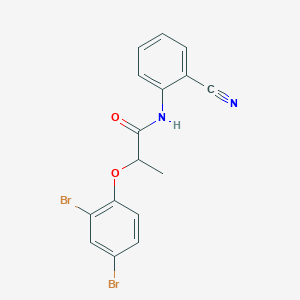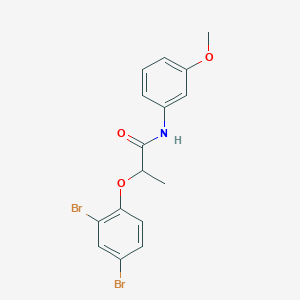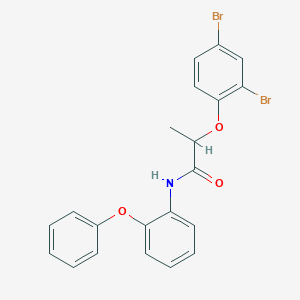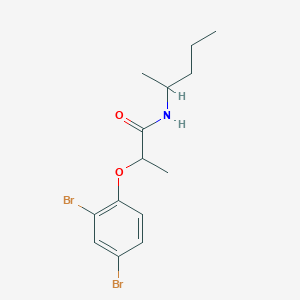![molecular formula C24H18ClNO6 B290838 Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)
Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate, also known as DCBI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DCBI is a member of the isophthalate family of compounds and has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate for lab experiments is its ability to inhibit the activity of HDACs, which are commonly overexpressed in cancer cells. This makes Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate a promising candidate for the development of new cancer therapies. However, Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate. One area of interest is the development of new drug therapies for cancer and other diseases based on the unique properties of Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate. Another area of interest is the study of the biochemical and physiological effects of Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate in more detail, including its effects on gene expression and signaling pathways. Additionally, researchers may explore the potential use of Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate in combination with other drugs or therapies to enhance its effectiveness.
Synthesemethoden
Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 2-aminobenzoic acid to form a benzoylaminobenzoic acid intermediate. This intermediate is then reacted with dimethyl isophthalate to produce Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research, where Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate has also been studied for its potential use in the development of new drugs and therapies for other diseases.
Eigenschaften
Molekularformel |
C24H18ClNO6 |
|---|---|
Molekulargewicht |
451.9 g/mol |
IUPAC-Name |
dimethyl 5-[[2-(4-chlorobenzoyl)benzoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H18ClNO6/c1-31-23(29)15-11-16(24(30)32-2)13-18(12-15)26-22(28)20-6-4-3-5-19(20)21(27)14-7-9-17(25)10-8-14/h3-13H,1-2H3,(H,26,28) |
InChI-Schlüssel |
FXYXWYXRGLBODR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)


